molecular formula C35H60N2O4+2 B099182 Pancuronium CAS No. 16974-53-1

Pancuronium

Cat. No.: B099182
CAS No.: 16974-53-1
M. Wt: 572.9 g/mol
InChI Key: GVEAYVLWDAFXET-XGHATYIMSA-N
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Scientific Research Applications

Pancuronium has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: Pancuronium is synthesized through a series of chemical reactions involving steroidal precursorsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process involves multiple purification steps, including crystallization and chromatography, to remove impurities and obtain pharmaceutical-grade this compound .

Chemical Reactions Analysis

Types of Reactions: Pancuronium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions include various hydroxylated and deacetylated derivatives of this compound, which can have different pharmacological properties .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its long duration of action and its specific structure that mimics the action of two molecules of acetylcholine with quaternary nitrogen atoms spaced rigidly apart by the steroid rings . This structural uniqueness contributes to its potent neuromuscular blocking effects and its specific pharmacological profile.

Properties

CAS No.

16974-53-1

Molecular Formula

C35H60N2O4+2

Molecular Weight

572.9 g/mol

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C35H60N2O4/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36/h26-33H,7-23H2,1-6H3/q+2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

GVEAYVLWDAFXET-XGHATYIMSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C

Color/Form

Crystals
WHITE POWDER

melting_point

215 °C

16974-53-1
15500-66-0

physical_description

Solid

Pictograms

Acute Toxic

shelf_life

SENSITIVE TO HEAT
... The manufacturer indicates that the drug is stable for 6 mos at room temperature.

solubility

1 g sol in 30 parts chloroform, 1 part water (20 °C)
SOL IN ALCOHOL
Very soluble in water.
3.08e-06 g/L

Synonyms

Bromide, Pancuronium
Pancuronium
Pancuronium Bromide
Pancuronium Curamed
Pancuronium Organon
Pavulon

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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